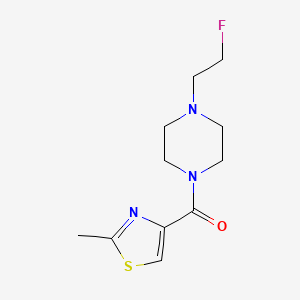

(4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone

Description

(4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone is a piperazine-based methanone derivative characterized by a 2-methylthiazole aromatic ring and a 2-fluoroethyl substituent on the piperazine moiety. Piperazine derivatives are commonly explored as central nervous system (CNS) agents, enzyme inhibitors, or receptor modulators due to their ability to enhance solubility, bioavailability, and target binding . The 2-fluoroethyl group may improve metabolic stability and lipophilicity, while the methylthiazole ring could influence electronic properties and steric interactions .

Properties

IUPAC Name |

[4-(2-fluoroethyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3OS/c1-9-13-10(8-17-9)11(16)15-6-4-14(3-2-12)5-7-15/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYODTSIKOOFSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C(=O)N2CCN(CC2)CCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone typically involves the following steps:

Formation of the Piperazine Intermediate: The piperazine ring is first functionalized with a fluoroethyl group. This can be achieved through nucleophilic substitution reactions where piperazine reacts with 2-fluoroethyl halides under basic conditions.

Thiazole Ring Formation: The thiazole ring is synthesized separately, often starting from thioamides and α-haloketones under acidic or basic conditions.

Coupling Reaction: The final step involves coupling the fluoroethyl-piperazine intermediate with the methylthiazole intermediate. This is typically done using coupling reagents such as carbodiimides or through direct condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.

Major Products

Oxidation: N-oxides, sulfoxides.

Reduction: Alcohols.

Substitution: Substituted piperazines and thiazoles.

Scientific Research Applications

(4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the piperazine and thiazole rings can interact with various biological macromolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous piperazine-methanone derivatives, focusing on structural variations and inferred pharmacological implications.

Aromatic Ring Modifications

- Target Compound : Features a 2-methylthiazol-4-yl group.

- Compound 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) : Replaces thiazole with a thiophene ring, which is less polarizable and may alter electronic interactions. The trifluoromethylphenyl substituent enhances lipophilicity and may improve blood-brain barrier penetration.

Piperazine Substituent Variations

- Target Compound : 2-Fluoroethyl group.

- Compound w3 (4-Methylpiperazin-1-yl derivative) :

- A methyl group on piperazine reduces steric hindrance, possibly improving binding kinetics to flat binding pockets.

Functional Group Additions

- Compound 21 : Incorporates a trifluoromethyl group on the phenyl ring, which significantly elevates hydrophobicity and may prolong half-life via reduced CYP450 metabolism.

- Compound : Features an aminophenyl group, enhancing solubility and enabling conjugation or prodrug strategies.

Data Table: Structural and Functional Comparison

Research Findings and Implications

Fluoroalkyl Chain Optimization : The target compound’s 2-fluoroethyl group strikes a balance between lipophilicity and metabolic stability compared to longer chains (e.g., 3-fluoropropyl), which may increase toxicity .

Aromatic Ring Electronics : Thiazole’s electron deficiency likely enhances target binding compared to furan or thiophene, though solubility may suffer .

Substituent Effects: The trifluoromethyl group in Compound 21 significantly boosts hydrophobicity, while the aminophenyl group in ’s compound improves aqueous solubility, highlighting the trade-off between bioavailability and potency .

Piperazine Flexibility : Methyl and fluoroalkyl substituents on piperazine modulate steric and electronic interactions, influencing receptor selectivity and pharmacokinetics .

Biological Activity

The compound (4-(2-Fluoroethyl)piperazin-1-yl)(2-methylthiazol-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of various enzymes and in therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a piperazine ring substituted with a fluoroethyl group and a thiazole moiety. The molecular formula is , with a molecular weight of approximately 273.34 g/mol.

Research indicates that compounds containing piperazine and thiazole rings often exhibit significant biological activities due to their ability to interact with various biological targets. The This compound is hypothesized to exert its effects primarily through:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production, which is critical for treating hyperpigmentation disorders.

- Binding Affinity: Docking studies suggest that the compound binds effectively to the active site of TYR, potentially leading to competitive inhibition.

Tyrosinase Inhibition

A significant focus of research has been on the compound's ability to inhibit tyrosinase activity. In vitro studies using Agaricus bisporus tyrosinase have demonstrated that:

- The compound exhibits competitive inhibition with an IC50 value indicating potent activity.

- Comparative studies show it is significantly more effective than traditional inhibitors like kojic acid, which has an IC50 of 17.76 μM.

Cytotoxicity Assessment

In addition to its inhibitory effects, studies have assessed the cytotoxicity of the compound on B16F10 melanoma cells. Results indicate:

- No significant cytotoxic effects were observed at concentrations effective for tyrosinase inhibition.

- This suggests a favorable safety profile for potential therapeutic applications.

Case Studies and Research Findings

Recent literature has documented various studies focused on the biological activity of this class of compounds:

-

Structure-Activity Relationship (SAR) Studies:

- A study explored several analogues of piperazine derivatives, revealing that modifications in the thiazole and piperazine moieties significantly influence biological activity.

- Compounds with enhanced binding affinity to TYR were identified, suggesting avenues for further drug development.

-

In Vivo Efficacy:

- While in vitro results are promising, further research is needed to evaluate in vivo efficacy and pharmacokinetics.

- Animal models are being considered for future studies to assess the therapeutic potential in hyperpigmentation disorders.

-

Docking Studies:

- Molecular docking simulations have provided insights into the binding interactions between the compound and TYR, highlighting crucial amino acid residues involved in binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.